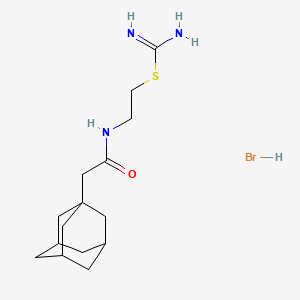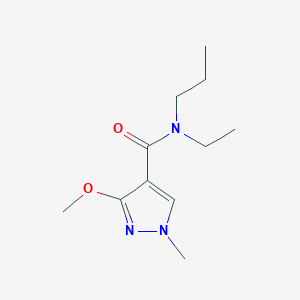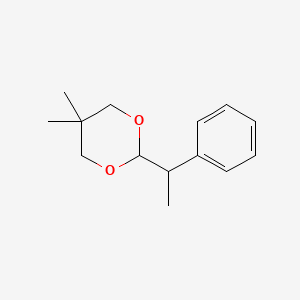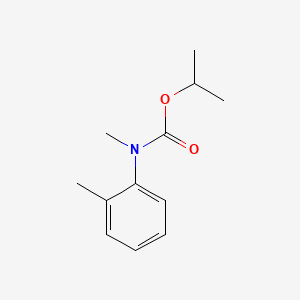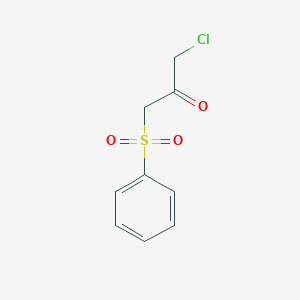
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a hydroxy group at the 3-position and an isobutyramide group at the 2-position. Its molecular structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide typically involves the reaction of 3-hydroxy-2-pyridinecarboxylic acid with isobutyramide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.
Reduction: Formation of N-(3-aminopyridin-2-yl)-isobutyramide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The hydroxy and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
類似化合物との比較
Similar Compounds
2-(3-Hydroxy-pyridin-2-yl)-thiazol-4-yl-acetamide: Another compound with a pyridine ring and hydroxy group, but with a thiazole ring instead of an isobutyramide group.
3-Hydroxy-2-pyridinecarboxylic acid: A precursor in the synthesis of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
N-(3-hydroxypyridin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9(13)11-8-7(12)4-3-5-10-8/h3-6,12H,1-2H3,(H,10,11,13) |
InChIキー |
OBUNTTCAECTQQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=C(C=CC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


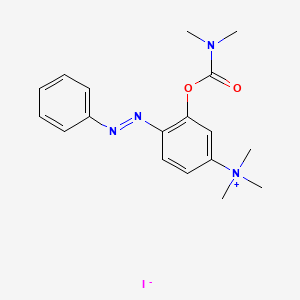
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
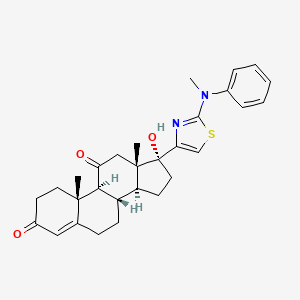
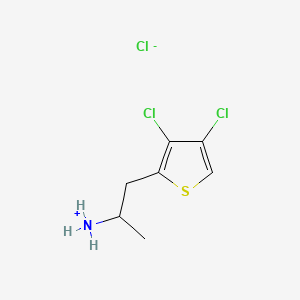
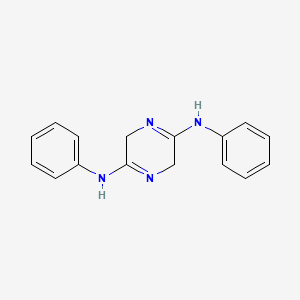
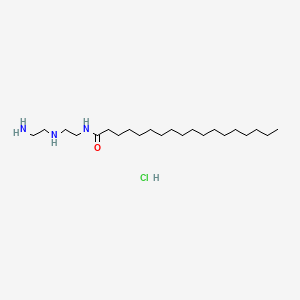
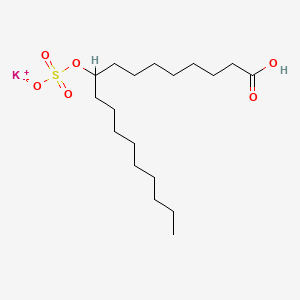
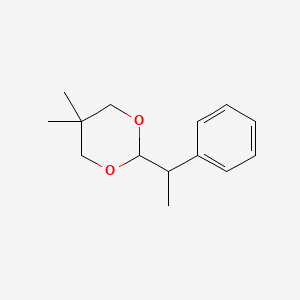
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
